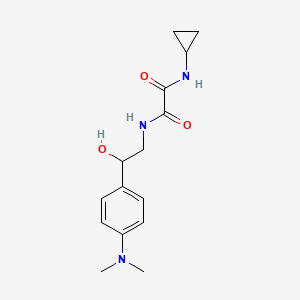

![molecular formula C19H15N3O2S2 B2599836 N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 912624-88-5](/img/structure/B2599836.png)

N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide” is a compound that has been studied for its inhibitory activity . It is a N-heterocyclic compound .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A ring cleavage methodology reaction has been used for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups . Other methods include Suzuki-Miyaura coupling with corresponding boronic esters .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .Chemical Reactions Analysis

These compounds have been tested for phosphoinositide 3-kinase (PI3K) enzymatic assay . The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using techniques such as NMR and HRMS . For example, one of the compounds was a colorless solid with a melting point of 230–232 °C .Applications De Recherche Scientifique

Synthesis and Characterization

- A series of novel compounds were synthesized, including derivatives of celecoxib, aiming at evaluating their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. One compound exhibited significant anti-inflammatory and analgesic activities without causing tissue damage, suggesting potential for therapeutic development (Küçükgüzel et al., 2013).

Biochemical Evaluation

- Another study synthesized and evaluated N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, identifying compounds with high-affinity inhibition. This suggests a pathway for investigating the role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

Photodynamic Therapy Application

- New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups were synthesized, showing high singlet oxygen quantum yield and good fluorescence properties. These features indicate their potential as Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin et al., 2020).

Pharmacokinetics and Bioavailability

- Research on thiazole benzenesulfonamide beta3-adrenergic receptor agonists revealed insights into their pharmacokinetics, oral bioavailability, and attempts to increase oral exposure through prodrug strategies (Stearns et al., 2002).

Anticonvulsant Activity

- Some azoles incorporating a sulfonamide moiety were synthesized and evaluated for anticonvulsant activity, with several compounds showing significant protection against picrotoxin-induced convulsion (Farag et al., 2012).

Antitumor Activity

- A class of promising antitumor agents was synthesized, including benzenesulfonamides and disubstituted sulfonylureas or thioureas, displaying broad-spectrum antitumor activity. Compounds containing the thienyl moiety showed better antitumor spectra, highlighting compound-specific activities against leukemia and prostate cancer subpanels (Faidallah et al., 2007).

Orientations Futures

Propriétés

IUPAC Name |

N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O2S2/c1-13-15(18-21-17-11-6-12-20-19(17)25-18)9-5-10-16(13)22-26(23,24)14-7-3-2-4-8-14/h2-12,22H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAIZMTGLNKODCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NS(=O)(=O)C2=CC=CC=C2)C3=NC4=C(S3)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

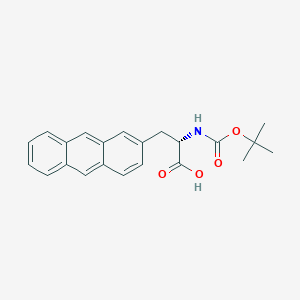

![6-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}hexanoic acid](/img/structure/B2599754.png)

![[(4-butyl-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetic acid](/img/structure/B2599762.png)

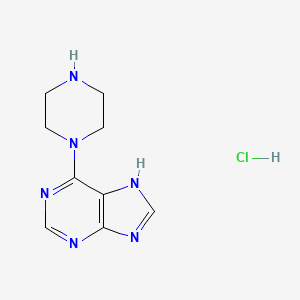

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B2599764.png)

![Cyclohex-3-en-1-yl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2599770.png)

![2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline](/img/structure/B2599774.png)